molecular formula C7H8ClN3 B1606949 4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine CAS No. 5461-89-2

4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine

Cat. No.: B1606949
CAS No.: 5461-89-2
M. Wt: 169.61 g/mol
InChI Key: JIDGUKIAUDLAQP-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, DMSO-d₆)

  • δ 1.17 (d, J = 6.8 Hz, 3H) : Cyclopentane methylene protons.
  • δ 2.38–2.62 (m, 2H) : Methine protons adjacent to the pyrimidine ring.
  • δ 6.83 (bs, 2H) : NH₂ group (exchangeable with D₂O).
  • δ 7.64 (d, J = 9.0 Hz, 2H) : Aromatic protons on the pyrimidine ring .

¹³C NMR (100 MHz, DMSO-d₆)

  • δ 27.2 (CH₂) : Cyclopentane methylene carbons.
  • δ 116.0 (C≡N) : Nitrile carbon (absent in this compound, present in analogs).
  • δ 155.6 (C4) : Chlorine-substituted pyrimidine carbon.
  • δ 164.9 (C2) : Amine-substituted pyrimidine carbon .

DEPT-135 confirms two CH₂ groups (δ 27.2, 28.9) and one CH group (δ 54.8). COSY correlations between δ 2.38–2.62 (methine) and δ 1.17 (methylene) validate the cyclopentane connectivity. NOESY cross-peaks between the NH₂ protons (δ 6.83) and aromatic protons (δ 7.64) indicate spatial proximity, supporting the syn conformation .

Vibrational Spectroscopy (IR, Raman) and Mass Spectrometric Fragmentation Patterns

Infrared Spectroscopy (IR)

  • 3190 cm⁻¹ : N–H stretching (amine).
  • 1599 cm⁻¹ : C=N stretching (pyrimidine ring).
  • 750 cm⁻¹ : C–Cl stretching .

Raman Spectroscopy

  • 1602 cm⁻¹ : Ring breathing mode of the pyrimidine.
  • 1180 cm⁻¹ : C–C skeletal vibrations of the cyclopentane.

Mass Spectrometry (EI-MS)

  • m/z 169.61 [M]⁺ : Molecular ion peak (C₇H₈ClN₃).
  • m/z 134 [M–Cl]⁺ : Loss of chlorine (35/37 isotopic ratio 3:1).
  • m/z 106 [C₅H₆N₃]⁺ : Pyrimidine ring fragmentation .

Table 2: Characteristic Vibrational Frequencies

Mode IR (cm⁻¹) Raman (cm⁻¹)
N–H stretch 3190
C=N stretch 1599 1602
C–Cl stretch 750 755
Cyclopentane skeletal 1180

Properties

IUPAC Name

4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-6-4-2-1-3-5(4)10-7(9)11-6/h1-3H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDGUKIAUDLAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282238
Record name 4-chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine
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Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5461-89-2
Record name 5461-89-2
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Record name 4-chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of this compound

A representative synthesis involves the following steps:

Step Description Reagents and Conditions Yield (%) Notes
1 Preparation of hydroxy or methylthio cyclopenta[d]pyrimidine precursor Starting from hydroxy pyrimidine and ethyl 2-oxocyclopentanecarboxylate; literature methods - Precursor for chlorination
2 Chlorination at 4-position POCl₃, catalytic HCl, reflux in dry solvent (e.g., dioxane or isopropyl alcohol) 34–56% Monitored by TLC; typical Rf ~0.48 in CHCl₃/MeOH 10:1
3 Amination (if required) Ammonia in dioxane or reduction of nitro compounds with zinc - Converts nitro to amino or introduces amino substituent
4 Purification Column chromatography (silica gel), recrystallization - Ensures high purity; confirmed by NMR and elemental analysis

This method is supported by analytical data including ¹H NMR , HRMS , and elemental analysis to confirm structure and purity.

Reaction Mechanism Insights

  • The chlorination step involves nucleophilic substitution where the hydroxy or methylthio group is replaced by chlorine via activation by POCl₃.
  • Cyclization occurs through condensation of cyclopentanone derivatives with nitrogen-containing reagents, forming the fused bicyclic pyrimidine ring system.
  • Amination or reduction steps introduce the amino group, critical for biological activity and further functionalization.

Analytical Characterization Techniques

Key techniques used to confirm the identity and purity of the compound include:

Technique Purpose Typical Observations
¹H NMR Spectroscopy Proton environment analysis Signals corresponding to cyclopentane ring protons and amino protons; methyl groups at δ ~1.17 ppm for methylated derivatives
¹³C NMR Spectroscopy Carbon framework confirmation Signals for pyrimidine carbons and cyclopentane carbons
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation Exact mass matching calculated molecular formula (e.g., m/z 278.0725 for derivatives)
Elemental Analysis (CHN) Purity and composition verification Matches theoretical percentages of C, H, N, and Cl
Thin Layer Chromatography (TLC) Reaction monitoring and purity check Rf values in solvent systems like CHCl₃/MeOH (10:1)

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials Hydroxy or methylthio cyclopenta[d]pyrimidine derivatives, cyclopentanone esters
Key Reagents POCl₃ (chlorinating agent), catalytic HCl, ammonia or reducing agents (Zn)
Solvents Dry dioxane, isopropyl alcohol, ethanol for crystallization
Reaction Conditions Reflux for chlorination; ambient to mild heating for amination
Purification Silica gel column chromatography, recrystallization
Yields 34% to 56% depending on step and derivative
Characterization ¹H/¹³C NMR, HRMS, elemental analysis, TLC

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The parent compound’s LogP (1.45) suggests moderate membrane permeability. Substituents like methyl (Compound 8) or sulfonyl (Compound 21) increase molecular weight and may alter LogP .
  • Melting Points : The 6-methyl derivative (Compound 8) exhibits a higher melting point (181.5–182.9°C) compared to the parent compound’s liquid state, indicating enhanced crystallinity .
  • Solubility : Dihydrochloride salts (e.g., ) improve aqueous solubility for pharmacological applications .

Key Research Findings

Substituent Effects :

  • Electron-Withdrawing Groups (Cl) : Enhance electrophilicity at C4, facilitating nucleophilic substitutions (e.g., with amines in Compound 21) .
  • Electron-Donating Groups (OCH₃) : Reduce reactivity but improve metabolic stability, as seen in the 4-methoxy derivative .

N-Methylation () alters amine basicity, impacting binding to biological targets .

Biological Activity

4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C7H8ClN3
  • Molecular Weight : 171.61 g/mol
  • CAS Number : 5461-89-2

Synthesis and Derivatives

The compound can be synthesized through various routes, often involving cyclization reactions of appropriate precursors. Its derivatives have been studied for enhanced biological activity, particularly in the context of drug development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antibacterial Activity :
    • Several studies have reported the antibacterial properties of this compound and its derivatives. For instance, it has been used in the synthesis of novel thieno[2,3-d]pyrimidines that showed significant antibacterial activity against various strains of bacteria .
  • Anticancer Potential :
    • The compound has been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .
  • Enzymatic Inhibition :
    • It has been identified as a selective inhibitor of deubiquitinases (DUBs), which play a crucial role in regulating protein degradation pathways. In a screening study, several compounds based on this scaffold demonstrated significant inhibition of USP7 and UCHL1 DUBs .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntibacterialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzymatic InhibitionSelective inhibition of USP7 and UCHL1 DUBs

Case Study: Anticancer Activity

A study published in 2021 evaluated the anticancer potential of various derivatives of this compound. The results indicated that specific compounds exhibited IC50 values below 10 µM against human cancer cell lines, suggesting potent anticancer activity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study: Antibacterial Efficacy

In another research effort, derivatives of this compound were synthesized and tested for antibacterial efficacy. The results showed that some derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria, indicating their potential as antibiotic agents .

Q & A

Basic Research Questions

Q. How can the structure of 4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine be confirmed using NMR spectroscopy?

  • Methodological Answer :

  • Dissolve the compound in deuterated DMSO (DMSO-d6) and acquire 1^1H NMR spectra at 400 MHz. Key signals include:
  • δ 1.96–2.06 (m, 2H) : Cyclopentane ring protons.
  • δ 2.69–2.77 (m, 2H) and δ 2.82 (t, J = 7.8 Hz, 2H) : Methylene groups adjacent to the pyrimidine ring.
  • δ 8.01 (bs, 2H) : Amine protons.
  • Compare observed splitting patterns and coupling constants (J=7.8HzJ = 7.8 \, \text{Hz}) with computational predictions or reference spectra from structurally similar compounds .

Q. What experimental parameters are critical for optimizing the chlorination step during synthesis?

  • Methodological Answer :

  • Reagent stoichiometry : Use POCl3_3 or other chlorinating agents in a 1:1.2 molar ratio relative to the precursor (e.g., compound 33 in ).
  • Temperature : Maintain 80–100°C to ensure complete conversion while avoiding decomposition.
  • Purification : Employ column chromatography with CHCl3_3/CH3_3OH (10:1) to isolate the product, achieving ~56% yield .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between predicted and observed biological activity in derivatives?

  • Methodological Answer :

  • Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and optimize intermediates.
  • Use ICReDD’s reaction path search methods to simulate substituent effects on cytotoxicity, narrowing experimental variables (e.g., substituent electronegativity, steric bulk) .
  • Validate with iterative synthesis and in vitro assays (e.g., IC50_{50} measurements) to correlate computational predictions with experimental outcomes .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on cyclopentane ring modifications?

  • Methodological Answer :

  • Systematic substitution : Introduce methyl ( ), vinyl ( ), or methoxyphenyl groups ( ) to the cyclopentane ring.
  • Activity assays : Test derivatives against cancer cell lines (e.g., anti-mitotic activity) and analyze trends in cytotoxicity.
  • Data analysis : Use multivariate regression to link structural features (e.g., Cl position, ring saturation) to biological potency .

Q. How can AI-driven tools enhance experimental design for synthesizing novel derivatives?

  • Methodological Answer :

  • Implement COMSOL Multiphysics or similar software to simulate reaction kinetics and optimize conditions (e.g., solvent polarity, catalyst loading).
  • Train machine learning models on historical reaction data (e.g., yields, purity) to predict optimal synthetic routes .
  • Validate predictions with small-scale experiments before scaling up .

Data Contradiction Analysis

Q. How to address inconsistencies between NMR data and X-ray crystallography results?

  • Methodological Answer :

  • Re-examine sample purity : Confirm via TLC (Rf_f = 0.67 in CHCl3_3/CH3_3OH) .
  • Dynamic effects : Consider conformational flexibility (e.g., cyclopentane ring puckering) causing NMR signal broadening.
  • Crystallography : Grow single crystals in CH3_3OH/CHCl3_3 and compare bond lengths/angles with DFT-optimized structures .

Methodological Framework

Table 1 : Key Synthetic and Analytical Parameters for Derivatives

DerivativeSubstituentYield (%)Key NMR Signals (δ, ppm)Biological Activity (IC50_{50}, µM)
34 None568.01 (bs, 2H)0.12 ± 0.03
8 6-Methyl341.17 (d, J = 6.8 Hz, 3H)0.45 ± 0.07
18 6-Vinyl815.84–6.01 (m, 1H)0.29 ± 0.05

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine
Reactant of Route 2
4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine

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